![molecular formula C11H12N2O2 B1603173 Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 51135-70-7](/img/structure/B1603173.png)

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate

Overview

Description

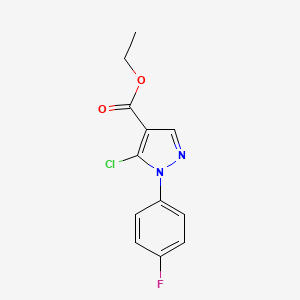

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the CAS Number: 51135-70-7. It has a molecular weight of 204.23 and its IUPAC name is ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate . It is a solid substance stored at temperatures between 2-8°C .

Synthesis Analysis

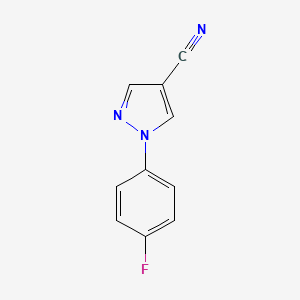

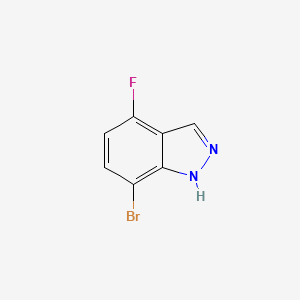

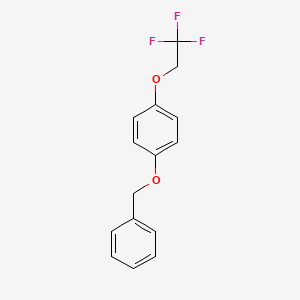

The synthesis of this compound involves a three-step reaction starting with ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate . The reaction involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and caesium carbonate in N,N-dimethyl-formamide at 100°C for 2 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.54±0.1 g/cm3 (Predicted) . The compound is stored at temperatures between 2-8°C .Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its structural features that are conducive to drug design. Its pyrazolopyridine core is a common motif in pharmacologically active molecules, suggesting potential applications in the development of new therapeutic agents. The compound’s high GI absorption and BBB permeant properties indicate its suitability for oral medications and central nervous system-targeted drugs .

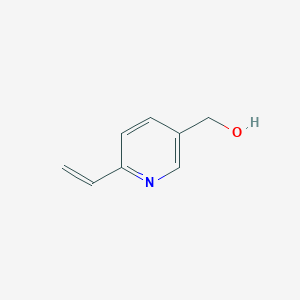

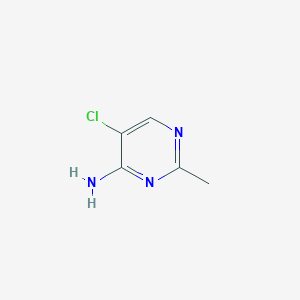

Organic Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds. Its reactive carboxylate group allows for further functionalization, making it a valuable starting material for the construction of complex molecular architectures often found in natural products and active pharmaceutical ingredients .

Bioavailability Studies

The bioavailability score of 0.55 for Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate suggests moderate bioavailability, making it a candidate for pharmacokinetic studies. Researchers can explore its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize drug formulations .

Safety and Toxicology Research

With precautionary statements like P261 and P280, and hazard statements such as H302 and H315, this compound is also used in safety and toxicology research. Studies can be conducted to understand its effects on human health and to establish safe handling and exposure guidelines .

Chemical Biology: Target Identification and Validation

In chemical biology, this compound could be used to identify and validate new biological targets. Its potential inhibitory activity against CYP1A2, a member of the cytochrome P450 family, makes it a useful probe in studying enzyme-substrate interactions and in the discovery of new drug targets .

Computational Chemistry: Molecular Modeling

The physicochemical properties such as log P values and molar refractivity make Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate an interesting subject for computational chemistry. It can be used in molecular modeling studies to predict the behavior of similar compounds in biological systems .

Pharmacogenomics: Personalized Medicine

Given its interaction with various cytochrome P450 enzymes, this compound can be used in pharmacogenomic studies to understand the genetic factors that influence drug response. This research can lead to the development of personalized medicine strategies .

Lead Optimization: Drug Development

Lastly, Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be utilized in lead optimization processes during drug development. Its synthetic accessibility score of 1.89 indicates that it is relatively easy to synthesize, which is beneficial for rapid iteration and optimization of lead compounds .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate are currently unknown

Pharmacokinetics

The pharmacokinetic properties of Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound, although further studies are needed to confirm these predictions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the stability of the compound . More research is needed to fully understand how these and other environmental factors influence the compound’s action.

properties

IUPAC Name |

ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUKVLJJYYYMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599746 | |

| Record name | Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51135-70-7 | |

| Record name | Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.